molecular formula C22H32O5 B10776250 7-Octenoic acid, 5,6-dihydroxy-8-(2-((1E,3R)-3-hydroxy-1-octenyl)phenyl)-, (5S,6R,7E)- CAS No. 864516-86-9

7-Octenoic acid, 5,6-dihydroxy-8-(2-((1E,3R)-3-hydroxy-1-octenyl)phenyl)-, (5S,6R,7E)-

Cat. No.: B10776250
CAS No.: 864516-86-9
M. Wt: 376.5 g/mol
InChI Key: HEDVTGFTYROYFE-RREUNBNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BLXA4, also known as benzo-lipoxin A4, is a synthetic analog of lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are part of the specialized pro-resolving mediators family, which play a crucial role in resolving inflammation. BLXA4 has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as gingivitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

BLXA4 is synthesized through a series of chemical reactions starting from arachidonic acid. The synthesis involves the introduction of hydroxyl groups and the formation of conjugated double bonds. The key steps include:

Industrial Production Methods

Industrial production of BLXA4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

BLXA4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and conjugated derivatives of BLXA4, which exhibit enhanced stability and bioactivity .

Scientific Research Applications

Mechanism of Action

BLXA4 exerts its effects by mimicking the actions of endogenous lipoxin A4. It binds to specific receptors on immune cells, such as the G-protein-coupled receptor ALX/FPR2, and activates signaling pathways that promote the resolution of inflammation. This includes reducing the production of pro-inflammatory cytokines and enhancing the clearance of apoptotic cells .

Comparison with Similar Compounds

BLXA4 is unique compared to other lipoxin analogs due to its enhanced stability and bioactivity. Similar compounds include:

BLXA4 stands out due to its synthetic modifications, which enhance its therapeutic potential and stability compared to its natural counterparts .

Properties

CAS No.

864516-86-9

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(E,5S,6R)-5,6-dihydroxy-8-[2-[(E,3R)-3-hydroxyoct-1-enyl]phenyl]oct-7-enoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-4-10-19(23)15-13-17-8-5-6-9-18(17)14-16-21(25)20(24)11-7-12-22(26)27/h5-6,8-9,13-16,19-21,23-25H,2-4,7,10-12H2,1H3,(H,26,27)/b15-13+,16-14+/t19-,20+,21-/m1/s1

InChI Key

HEDVTGFTYROYFE-RREUNBNVSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C1=CC=CC=C1/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1=CC=CC=C1C=CC(C(CCCC(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.